molecular formula C15H24N2O4S2 B11262281 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B11262281
M. Wt: 360.5 g/mol
InChI Key: DOBKLOFNINHFSZ-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and two sulfonamide groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the use of strong acids or bases may be necessary to facilitate the formation of the sulfonamide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins, affecting their function. Additionally, the tetrahydroquinoline core may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is unique due to its combination of a tetrahydroquinoline core and two sulfonamide groups. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C15H24N2O4S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide

InChI

InChI=1S/C15H24N2O4S2/c1-3-10-22(18,19)16-14-7-8-15-13(12-14)6-5-9-17(15)23(20,21)11-4-2/h7-8,12,16H,3-6,9-11H2,1-2H3

InChI Key

DOBKLOFNINHFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CCC

Origin of Product

United States

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